REACTION_CXSMILES
|
[F:1][C:2]([F:15])([C:5]([F:14])([F:13])[C:6]([F:12])([F:11])[C:7]([F:10])([F:9])[F:8])[CH:3]=[CH2:4].[Cl:16][SiH:17]([Cl:19])[Cl:18]>C1(C)C(C)=CC=CC=1>[F:1][C:2]([F:15])([C:5]([F:13])([F:14])[C:6]([F:11])([F:12])[C:7]([F:9])([F:8])[F:10])[CH2:3][CH2:4][Si:17]([Cl:19])([Cl:18])[Cl:16]
|
Name
|
|
Quantity
|
123 g
|
Type
|
reactant
|
Smiles
|
FC(C=C)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
Cl[SiH](Cl)Cl
|
Name
|
Pt(0) divinyltetramethyldisiloxane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C=C)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The autoclave is closed
|
Type
|
CUSTOM
|
Details
|
The exothermic reaction
|
Type
|
CUSTOM
|
Details
|
rising to 165° C
|
Type
|
TEMPERATURE
|
Details
|
It is subsequently cooled
|
Type
|
DISTILLATION
|
Details
|
short-path distillation
|
Reaction Time |
8 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(CC[Si](Cl)(Cl)Cl)(C(C(C(F)(F)F)(F)F)(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.46 mol | |
AMOUNT: MASS | 176 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |